molecular formula C8H9BrFNO B13289843 5-Bromo-2-(2-fluoroethoxy)aniline

5-Bromo-2-(2-fluoroethoxy)aniline

Cat. No.: B13289843
M. Wt: 234.07 g/mol
InChI Key: OXOYUOLJJVIVEA-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-fluoroethoxy)aniline is a brominated aniline derivative featuring a 2-fluoroethoxy substituent at the ortho position relative to the amine group. Its molecular formula is C₈H₈BrFNO, with a molecular weight of 234.06 g/mol (estimated from analogs like 5-Bromo-2-(2-morpholinoethoxy)aniline, ). The fluorine atom in the ethoxy group introduces electron-withdrawing effects, moderating the basicity of the aniline nitrogen compared to non-fluorinated alkoxy analogs. This compound is likely utilized as a synthetic intermediate in pharmaceuticals or materials science, given the prevalence of similar bromoaniline derivatives in medicinal chemistry (e.g., as kinase inhibitor precursors, ).

Properties

Molecular Formula

C8H9BrFNO

Molecular Weight

234.07 g/mol

IUPAC Name

5-bromo-2-(2-fluoroethoxy)aniline

InChI

InChI=1S/C8H9BrFNO/c9-6-1-2-8(7(11)5-6)12-4-3-10/h1-2,5H,3-4,11H2

InChI Key

OXOYUOLJJVIVEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)N)OCCF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a suitable aniline derivative with copper(II) bromide (CuBr2) in a solvent such as tetrahydrofuran (THF) to introduce the bromine atom . The fluoroethoxy group can be introduced through nucleophilic substitution reactions using appropriate fluoroethoxy reagents under controlled conditions .

Industrial Production Methods

In industrial settings, the production of 5-Bromo-2-(2-fluoroethoxy)aniline may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often focus on minimizing waste and improving the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-fluoroethoxy)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

5-Bromo-2-(2-fluoroethoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-fluoroethoxy)aniline involves its interaction with specific molecular targets. The bromine and fluoroethoxy groups can influence the compound’s binding affinity to enzymes and receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below compares 5-Bromo-2-(2-fluoroethoxy)aniline with structurally related bromoaniline derivatives, focusing on substituent effects, physicochemical properties, and applications.

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) XLogP3 Electronic Effect Key Properties/Applications
This compound (Target) 2-(2-fluoroethoxy) C₈H₈BrFNO 234.06 ~2.1* Moderate electron-withdrawing Likely intermediate for fluorinated pharmaceuticals; improved metabolic stability .
5-Bromo-2-(2-morpholinoethoxy)aniline 2-(2-morpholinoethoxy) C₁₂H₁₇BrN₂O₂ 315.19 1.9 Electron-donating (morpholine) Used in c-KIT inhibitor synthesis; enhanced solubility due to polar morpholine group .
5-Bromo-2-(trifluoromethoxy)aniline 2-(trifluoromethoxy) C₇H₅BrF₃NO 264.02 2.8 Strong electron-withdrawing Reduced basicity; potential use in agrochemicals or fluorinated polymers .
5-Bromo-2-[2-(dimethylamino)ethoxy]aniline 2-(2-dimethylaminoethoxy) C₁₀H₁₅BrN₂O 259.14 1.9 Strong electron-donating Increased basicity; suitable for pH-sensitive reactions or metal coordination .
5-Bromo-2-(3-ethoxyphenoxy)aniline 2-(3-ethoxyphenoxy) C₁₄H₁₄BrNO₂ 308.17 3.8 Moderate electron-donating Bulky substituent reduces solubility; potential precursor for fluorescent dyes .
5-Bromo-2-(2-propoxyethoxy)aniline 2-(2-propoxyethoxy) C₁₁H₁₆BrNO₂ 274.15 2.5* Slightly electron-donating Longer alkoxy chain increases lipophilicity; may enhance blood-brain barrier penetration .
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline 4-Br, 2-F, 5-CF₃ C₇H₄BrF₄N 257.01 3.1 Strong electron-withdrawing Positional isomerism alters reactivity; used in halogen-rich intermediates .

*Estimated based on substituent contributions.

Key Observations:

  • Substituent Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethoxy, fluoroethoxy) reduce aniline basicity, making the compound less reactive in electrophilic substitutions . Electron-donating groups (e.g., morpholinoethoxy, dimethylaminoethoxy) increase nitrogen basicity, enhancing suitability for coordination chemistry or acid-catalyzed reactions .
  • Solubility and Lipophilicity: Polar substituents (morpholino, dimethylamino) improve aqueous solubility, while nonpolar groups (propoxyethoxy, phenoxy) increase lipophilicity (higher XLogP3) . The target compound’s fluoroethoxy group balances moderate polarity and metabolic stability, a trait valued in drug design .
  • Halogen positioning (e.g., 4-bromo vs. 5-bromo) alters electronic distribution, impacting reactivity in cross-coupling reactions .
  • Applications: Morpholino and piperidinyl derivatives are prevalent in kinase inhibitors (e.g., c-KIT), leveraging their solubility and binding affinity . Trifluoromethyl and iodo analogs serve as intermediates in fluorescent materials or radiopharmaceuticals due to halogen reactivity .

Biological Activity

5-Bromo-2-(2-fluoroethoxy)aniline is a halogenated aniline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₈BrF N O
  • Molecular Weight : 221.06 g/mol

The presence of bromine and fluorine atoms in the structure enhances the compound's reactivity and biological interactions, making it a subject of interest for drug development.

Target Interactions :
this compound interacts with various biological targets, including enzymes and receptors. The halogen substituents can influence binding affinity and specificity, leading to modulation of cellular pathways.

Biochemical Pathways :
This compound has been shown to affect several biochemical pathways, including:

  • Enzyme Inhibition : It may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Cell Signaling Modulation : The compound can interact with kinases and phosphatases, affecting signaling cascades that regulate cell growth and apoptosis.

Biological Activities

Research indicates that this compound exhibits several important biological activities:

  • Antitumor Activity : Preliminary studies have suggested that this compound may inhibit the proliferation of cancer cell lines.
  • Antimicrobial Properties : It has shown potential as an antibacterial agent against various pathogens.
  • Anti-inflammatory Effects : Some studies indicate that it may reduce inflammation by modulating cytokine production.

Antitumor Activity Evaluation

A study evaluated the effects of this compound on L1210 mouse leukemia cells. The compound exhibited potent inhibition of cell proliferation with an IC₅₀ value in the low micromolar range. The mechanism was linked to the compound's ability to interfere with DNA synthesis pathways.

Antimicrobial Studies

In vitro assays demonstrated that this compound showed significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Table of Biological Activities

Activity Type Observed Effect IC₅₀/MIC Values References
AntitumorInhibition of L1210 cell proliferationLow micromolar range
AntimicrobialActivity against Gram-positive bacteriaComparable to antibiotics
Anti-inflammatoryModulation of cytokine productionNot specified

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